molecular formula C13H19ClFN B3364608 3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride CAS No. 1171749-03-3

3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride

Cat. No.: B3364608
CAS No.: 1171749-03-3
M. Wt: 243.75 g/mol
InChI Key: DVWKMYJGYLPKFZ-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 5-fluoro-2-methyl-benzyl group, and it is commonly used in its hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride typically involves the reaction of 5-fluoro-2-methyl-benzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or benzyl derivatives.

Scientific Research Applications

3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitters in the central nervous system, thereby exerting its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence the dopaminergic and serotonergic systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both a fluorine atom and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(5-fluoro-2-methylphenyl)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c1-10-4-5-13(14)8-12(10)7-11-3-2-6-15-9-11;/h4-5,8,11,15H,2-3,6-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWKMYJGYLPKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588821
Record name 3-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171749-03-3
Record name 3-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride
Reactant of Route 2
3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride
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3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride
Reactant of Route 4
3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride
Reactant of Route 5
3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride
Reactant of Route 6
3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride

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